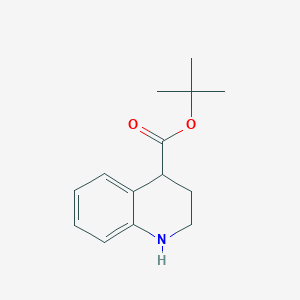
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the CAS Number: 1509649-10-8 . It has a molecular weight of 233.31 . The IUPAC name for this compound is tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, such as Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Molecular Structure Analysis
The InChI code for Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is 1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 .
Chemical Reactions Analysis
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can be synthesized through a cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Physical And Chemical Properties Analysis
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is an oil at room temperature .
Scientific Research Applications
- The scaffold of 1,2,3,4-tetrahydroquinolines serves as a key structural motif in pharmaceutical agents. Strategies for synthesizing these derivatives are crucial for drug discovery .
- Some tetrahydroquinoline derivatives exhibit antibacterial and antifungal properties. Researchers investigate their effectiveness against microbial infections .
- Tetrahydroquinolines have been studied for their potential as anticancer agents. Their structural diversity allows for modifications to enhance activity against specific cancer types .
- Certain tetrahydroquinoline derivatives show promise as antiparasitic agents. Researchers explore their efficacy against protozoan parasites and helminths .
- Some tetrahydroquinolines exhibit antihistamine activity. These compounds may be relevant in managing allergic reactions and related conditions .
- Although not extensively studied, tetrahydroquinoline derivatives have been investigated for their potential antidepressive effects. Researchers explore their impact on neurotransmitter systems .
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Agents
Anticancer Compounds
Antiparasitic Applications
Antihistamine Properties
Depression and Neurological Disorders
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a complex organic compound. Tetrahydroquinoline derivatives are known to be a key structural motif in pharmaceutical agents .
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a wide range of applications and are a key structural motif in pharmaceutical agents .
properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCQWEXUKWQYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

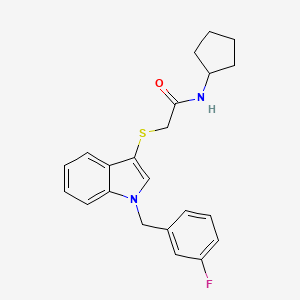
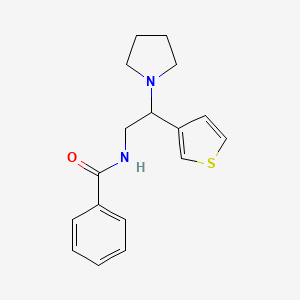
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B2391698.png)
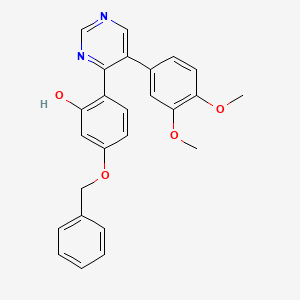
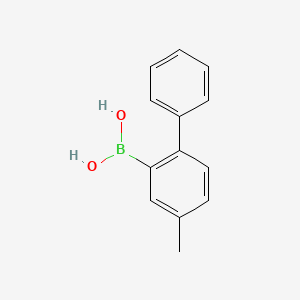

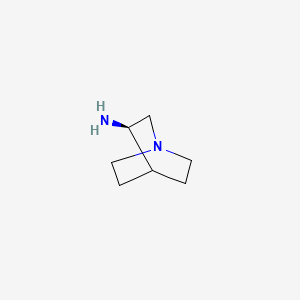
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)
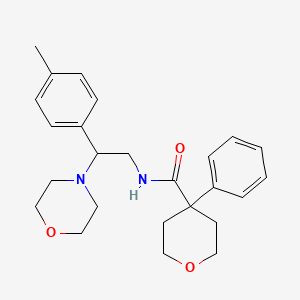
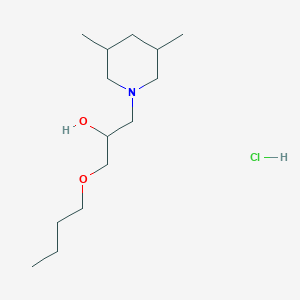

![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)